molecular formula C12H20OSi B8140945 2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol

2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B8140945
M. Wt: 208.37 g/mol
InChI Key: BZLPIOGPTWMRFZ-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)ethynyl)bicyclo[221]heptan-2-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as triethylamine, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the trimethylsilyl group.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the bicyclic structure.

    Norbornene: Another bicyclic compound with different functional groups.

Uniqueness

2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol is unique due to the combination of its bicyclic structure and the presence of the trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthetic chemistry and materials science .

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)bicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20OSi/c1-14(2,3)7-6-12(13)9-10-4-5-11(12)8-10/h10-11,13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLPIOGPTWMRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC2CCC1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bicyclo[2.2.1]heptan-2-one (1.1 g, 10 mmol) in THF was treated with n-BuLi (6 mL, 2.5 M in n-hexane) at −78° C. for about 30 min. Ethynyltrimethylsilane (1.1 g, 11 mmol) was then added and the reaction mixture was stirred for 3 hr. Purification by gel chromatography afforded the title compound (1.6 g); 1H NMR (400 MHz, DMSO) delta 0.16 (s, 9H), 1.15-1.44 (m, 4H), 1.64-1.67 (m, 1H), 1.88-1.93 (m, 2H), 2.07-2.22 (m, 3H), 3.94 (s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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